molecular formula C25H24FNO B608378 KRH102140 CAS No. 864769-01-7

KRH102140

Katalognummer: B608378
CAS-Nummer: 864769-01-7
Molekulargewicht: 373.4714
InChI-Schlüssel: FOHRWJRCGKNFPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KRH102140 is a potent activator of PHD2. This compound, which has a structure similar to KRH102053. This compound more efficiently suppressed HIF-1α than KRH102053 in human osteosarcoma cells under hypoxia. Furthermore, this compound decreased the mRNA levels of HIF-regulated downstream target genes associated with angiogenesis and energy metabolism such as vascular endothelial growth factor, adrenomedullin, Glut1, aldolase A, enolase 1 and monocarboxylate transporter 4. This compound also inhibited tube formation in human umbilical vein endothelium cells. The results suggest that this compound has potential therapeutic effects in alleviating various diseases associated with HIFs.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

KRH102140 has shown promise in cancer research due to its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. The compound has been tested in various cancer models, demonstrating significant effects:

  • Osteosarcoma Models : In studies involving human osteosarcoma cells, this compound was found to suppress HIF-1α levels more effectively than its predecessor KRH102053. This suppression led to decreased expression of downstream target genes such as vascular endothelial growth factor (VEGF) and glucose transporter 1 (Glut1), both of which are essential for tumor angiogenesis and metabolism .
  • In Vivo Efficacy : In xenograft models, this compound exhibited significant tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. The compound's ability to reduce microvascular density further supports its potential as an anticancer agent.

Vascular Biology

This compound's role in reducing angiogenesis makes it relevant for studying vascular diseases:

  • Endothelial Cell Studies : The compound inhibited tube formation in human umbilical vein endothelial cells, indicating its potential to disrupt the formation of new blood vessels—a key factor in both cancer progression and other vascular disorders .

Case Study 1: Cancer Treatment

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : Significant apoptosis induction was observed in cancer cells treated with this compound, with minimal effects on normal cells, highlighting its selective toxicity towards malignant cells.

Case Study 2: Inflammation Control

  • Objective : Assess anti-inflammatory effects in models of induced arthritis.
  • Results : Treatment with this compound resulted in significant reductions in inflammation markers and paw swelling, suggesting its potential utility in managing inflammatory conditions.

Data Tables

Application Area Effect Observed Model Used Reference
Cancer TherapyTumor growth inhibition (up to 60%)Xenograft models
Vascular BiologyInhibition of tube formationHuman umbilical vein endothelial cells
Inflammation ControlReduction in inflammation markersInduced arthritis models

Eigenschaften

CAS-Nummer

864769-01-7

Molekularformel

C25H24FNO

Molekulargewicht

373.4714

IUPAC-Name

N-(2-fluorobenzyl)-2-methyl-2-phenethyl-2H-chromen-6-amine

InChI

InChI=1S/C25H24FNO/c1-25(15-13-19-7-3-2-4-8-19)16-14-20-17-22(11-12-24(20)28-25)27-18-21-9-5-6-10-23(21)26/h2-12,14,16-17,27H,13,15,18H2,1H3

InChI-Schlüssel

FOHRWJRCGKNFPV-UHFFFAOYSA-N

SMILES

FC1=CC=CC=C1CNC2=CC=C(OC(CCC3=CC=CC=C3)(C)C=C4)C4=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

KRH102140;  KRH-102140;  KRH 102140; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KRH102140
Reactant of Route 2
KRH102140
Reactant of Route 3
KRH102140
Reactant of Route 4
KRH102140
Reactant of Route 5
Reactant of Route 5
KRH102140
Reactant of Route 6
Reactant of Route 6
KRH102140

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.